molecular formula C22H25N3Na2O14S3 B13782611 Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt CAS No. 93912-54-0

Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt

Cat. No.: B13782611
CAS No.: 93912-54-0
M. Wt: 697.6 g/mol
InChI Key: TYTRTJJMRRUYPK-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt is a complex organic compound known for its vibrant yellow color. It is commonly referred to as Reactive Yellow 17 . This compound is widely used in the textile industry for dyeing purposes due to its excellent binding properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt involves multiple steps. The process typically starts with the diazotization of 2,5-dimethoxyaniline, followed by coupling with 4-((2-(sulfooxy)ethyl)sulfonyl)benzenediazonium chloride. The resulting intermediate is then reacted with 1,3-dioxobutylamine under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The process is optimized to maximize yield and minimize waste, making it both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt involves its ability to form strong covalent bonds with various substrates. The sulfooxy group enhances its solubility in water, allowing it to interact with hydrophilic surfaces. The azo bond provides stability and resistance to degradation, making it suitable for long-term applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which provide enhanced solubility, stability, and binding properties. This makes it particularly valuable in applications requiring long-lasting and vibrant colors .

Properties

CAS No.

93912-54-0

Molecular Formula

C22H25N3Na2O14S3

Molecular Weight

697.6 g/mol

IUPAC Name

disodium;4-[[2-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]-5-methoxy-2-methylbenzenesulfonate

InChI

InChI=1S/C22H27N3O14S3.2Na/c1-12-8-14(16(36-3)10-19(12)41(30,31)32)23-22(27)21(13(2)26)25-24-15-9-18(38-5)20(11-17(15)37-4)40(28,29)7-6-39-42(33,34)35;;/h8-11,21H,6-7H2,1-5H3,(H,23,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

TYTRTJJMRRUYPK-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)C(C(=O)C)N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC.[Na+].[Na+]

Origin of Product

United States

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